Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-
Overview
Description
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- is a complex organic compound with the molecular formula C36H18Br2O4 This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- typically involves multi-step organic reactions. One common method includes the bromination of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione followed by methoxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol or dimethyl sulfate for methoxylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.
16,17-Bis(octyloxy)anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Contains octyloxy groups instead of bromine and methoxy, affecting its solubility and electronic properties.
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, amino-:
Uniqueness
The presence of both bromine and methoxy groups in Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- makes it unique compared to its analogs. These functional groups enhance its reactivity and expand its range of applications in various scientific and industrial fields.
Properties
CAS No. |
25704-81-8 |
---|---|
Molecular Formula |
C36H18Br2O4 |
Molecular Weight |
674.3 g/mol |
IUPAC Name |
8,25-dibromo-30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione |
InChI |
InChI=1S/C36H18Br2O4/c1-41-27-13-25-23-11-15(37)3-5-19(23)35(39)21-9-7-17-18-8-10-22-30-26(24-12-16(38)4-6-20(24)36(22)40)14-28(42-2)34(32(18)30)33(27)31(17)29(21)25/h3-14H,1-2H3 |
InChI Key |
UYMSZDJQKLPTOA-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C4C(=C1)C5=CC=CC=C5C(=O)C4=CC(=C3C6=C7C2=C(C(=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)Br)OC)Br |
Canonical SMILES |
COC1=C2C3=C(C=CC4=C3C(=C1)C5=C(C4=O)C=CC(=C5)Br)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=C8C=C(C=C9)Br)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
25704-81-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 59830; Mikethrene Brilliant Green GG; Navinon Jade Green 2G; Nihonthrene Brilliant Green GG |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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